molecular formula C14H11N B563433 Iminostilbene-d2 CAS No. 1189918-57-7

Iminostilbene-d2

Katalognummer: B563433
CAS-Nummer: 1189918-57-7
Molekulargewicht: 195.261
InChI-Schlüssel: LCGTWRLJTMHIQZ-QDRJLNDYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iminostilbene-d2 is a deuterated derivative of iminostilbene, a compound known for its structural similarity to dibenzazepine. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the iminostilbene molecule. This modification can influence the compound’s physical and chemical properties, making it valuable for various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iminostilbene-d2 can be synthesized through several methods. One common approach involves the intramolecular rearrangement of 1-phenylindole in an acidic system. The acids used in this process can include sulfuric acid, phosphoric acid, polyphosphoric acid, or polyphosphate compounds . Another method involves the catalytic dehydrogenation of iminodibenzyl in the presence of a hydrogen acceptor and a catalyst under liquid-phase conditions .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and environmental impact. The use of phase transfer catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures high-quality production .

Analyse Chemischer Reaktionen

Types of Reactions: Iminostilbene-d2 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Wissenschaftliche Forschungsanwendungen

Iminostilbene-d2 has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of iminostilbene-d2 involves its interaction with molecular targets and pathways. For instance, this compound has been shown to modulate the activity of pyruvate kinase isozyme type M2 (PKM2), which plays a role in cellular metabolism and inflammation. By binding to PKM2, this compound can reduce the expression of hypoxia-inducible factor 1-alpha (HIF1α) and the phosphorylation of signal transducer and activator of transcription 3 (STAT3), thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Iminostilbene-d2 is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable tool for studying metabolic pathways and developing deuterated drugs with improved efficacy and reduced side effects.

Eigenschaften

IUPAC Name

5,6-dideuterio-11H-benzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-10,15H/i9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGTWRLJTMHIQZ-QDRJLNDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=CC=CC=C2NC3=CC=CC=C13)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662036
Record name (10,11-~2~H_2_)-5H-Dibenzo[b,f]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189918-57-7
Record name (10,11-~2~H_2_)-5H-Dibenzo[b,f]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.